molecular formula C14H18N6O B2530444 1-cyclopropanecarbonyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine CAS No. 1903308-49-5

1-cyclopropanecarbonyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Cat. No.: B2530444
CAS No.: 1903308-49-5
M. Wt: 286.339
InChI Key: CMHLCOHZYHWJRM-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a complex organic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropane ring, a triazolo-pyrazine moiety, and a piperazine ring, makes it a subject of interest for researchers aiming to develop new therapeutic agents.

Biochemical Analysis

Biochemical Properties

Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are crucial in cell signaling pathways . The inhibition of these kinases can lead to altered cellular responses, including reduced cell proliferation and angiogenesis. Additionally, Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone may interact with other biomolecules, such as receptors and transporters, modulating their activity and influencing various biochemical pathways.

Cellular Effects

The effects of Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone on cells are diverse and significant. This compound has been observed to impact cell signaling pathways, particularly those involving c-Met and VEGFR-2 . By inhibiting these pathways, Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone can reduce cell proliferation, induce apoptosis, and inhibit angiogenesis. These effects are particularly relevant in cancer cells, where the compound can suppress tumor growth and metastasis. Furthermore, it may influence gene expression and cellular metabolism, leading to changes in the overall cellular function.

Molecular Mechanism

The molecular mechanism of action of Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone involves its binding interactions with specific biomolecules. This compound binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascades that promote cell proliferation and survival. Additionally, Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone may induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropanecarbonyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine stands out due to its combination of structural features, which confer unique biological activities and potential therapeutic applications. Its ability to inhibit multiple kinases and its diverse reactivity make it a valuable compound for further research and development .

Properties

IUPAC Name

cyclopropyl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-10-16-17-13-12(15-4-5-20(10)13)18-6-8-19(9-7-18)14(21)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHLCOHZYHWJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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